molecular formula C6H5BrOS B13614716 2-(4-Bromothiophen-2-yl)acetaldehyde

2-(4-Bromothiophen-2-yl)acetaldehyde

Cat. No.: B13614716
M. Wt: 205.07 g/mol
InChI Key: IBIKPYWAMFSQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromothiophen-2-yl)acetaldehyde is a brominated thiophene derivative featuring an aldehyde functional group. Its molecular formula is C₆H₅BrOS, with a molecular weight of 205.07 g/mol. The compound’s structure combines a thiophene ring substituted with a bromine atom at the 4-position and an acetaldehyde group at the 2-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Key applications include its role as a precursor in synthesizing β-lactam antibiotics. For instance, it has been coupled with 7-aminocephalosporanic acid to develop cephalosporin derivatives with enhanced antibacterial activity . The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the aldehyde group allows for further functionalization, such as condensation or reduction reactions.

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C6H5BrOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2

InChI Key

IBIKPYWAMFSQCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(4-Bromothiophen-2-yl)acetic acid.

    Reduction: 2-(4-Bromothiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)acetaldehyde largely depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a palladium catalyst . The aldehyde group can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Group Key Structural Features Applications
This compound C₆H₅BrOS Aldehyde Bromothiophene + aldehyde Antibiotic synthesis
2-(4-Bromothiophen-2-yl)acetic acid C₆H₅BrO₂S Carboxylic acid Bromothiophene + carboxylic acid Intermediate in cephalosporin synthesis
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS Amide Bromophenyl + thiophene acetamide Antimycobacterial agent
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid C₉H₆BrNO₂S₂ Carboxylic acid + thiazole Bromothiophene + thiazole ring Small-molecule scaffold for drug discovery

Key Observations:

  • Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound offers higher reactivity in nucleophilic additions compared to the carboxylic acid in its analog, which is more stable and suited for amide bond formation .
  • Amide Derivatives: N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrates antimycobacterial activity, highlighting how replacing the aldehyde with an amide group shifts applications toward targeted biological inhibition .

Reactivity and Stability

  • Electrophilic Reactivity: The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, a feature shared with 2-(4-Bromothiophen-2-yl)acetic acid .
  • Aldehyde-Specific Reactions: The aldehyde group undergoes condensation to form imines or hydrazones, unlike its carboxylic acid or amide analogs. However, aldehydes are prone to oxidation, necessitating stabilization during storage .
  • Metabolic Stability: Acetaldehyde derivatives are metabolized in vivo to acetic acid, which may limit their bioavailability compared to more stable amide or thiazole-containing analogs .

Biological Activity

2-(4-Bromothiophen-2-yl)acetaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrOS
  • Molecular Weight : 239.12 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways.

Case Study : A study conducted on RAW264.7 macrophages showed a reduction in nitric oxide production when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.

Concentration (µM) Nitric Oxide Production (µM)
Control25
1018
2012
505

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a recent study, it was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Mechanism of Action :

  • Induction of apoptosis was confirmed through flow cytometry analysis, which showed an increase in early apoptotic cells upon treatment with the compound.
  • The study highlighted that the compound activates caspase pathways, leading to cell death.

Research Findings

Several research articles have explored the biological activity of thiophene derivatives, including this compound. Notable findings include:

  • Thiophene derivatives exhibit a range of biological activities due to their ability to interact with various biomolecular targets.
  • The presence of bromine in the structure enhances biological activity by increasing lipophilicity and modifying electron density.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.